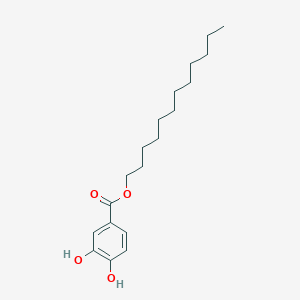
Benzoic acid, 3,4-dihydroxy-, dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4-dihydroxy-, dodecyl ester is an organic compound with the molecular formula C19H30O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxyl groups at the 3 and 4 positions, and a dodecyl ester group is attached to the carboxyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoic acid, 3,4-dihydroxy-, dodecyl ester can be synthesized through esterification reactions. One common method involves the reaction of 3,4-dihydroxybenzoic acid with dodecanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,4-dihydroxy-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and amines.
Applications De Recherche Scientifique
Benzoic acid, 3,4-dihydroxy-, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4-dihydroxy-, dodecyl ester involves its interaction with cellular components. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the ester group can interact with lipid membranes, enhancing the compound’s antimicrobial properties. The molecular targets include enzymes involved in oxidative stress and microbial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzoic acid: Lacks the dodecyl ester group, making it less lipophilic.
Ethyl 3,4-dihydroxybenzoate: Contains an ethyl ester group instead of a dodecyl ester group, resulting in different solubility and reactivity properties.
Uniqueness
Benzoic acid, 3,4-dihydroxy-, dodecyl ester is unique due to its combination of hydroxyl and dodecyl ester groups, which confer both hydrophilic and lipophilic properties. This dual nature enhances its solubility in various solvents and its ability to interact with both aqueous and lipid environments, making it versatile for different applications .
Propriétés
Numéro CAS |
80003-85-6 |
|---|---|
Formule moléculaire |
C19H30O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
dodecyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15,20-21H,2-11,14H2,1H3 |
Clé InChI |
ARMHHBJSMKGRPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


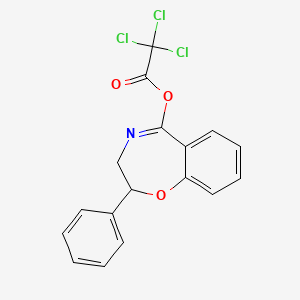


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
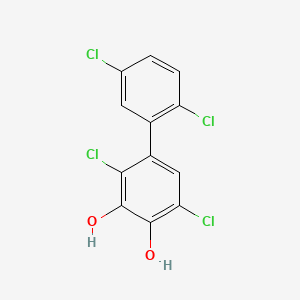
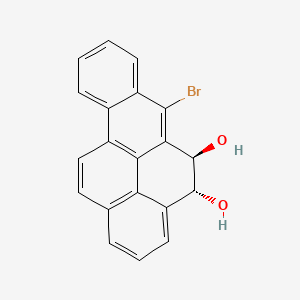

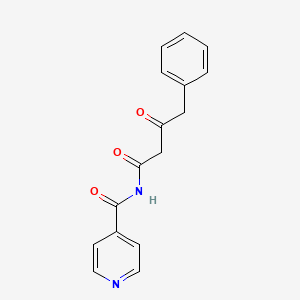

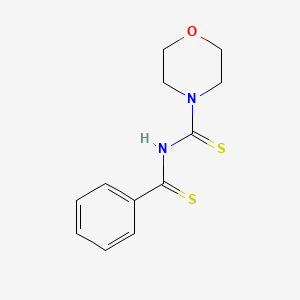
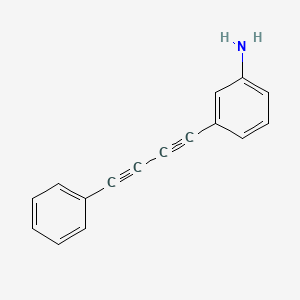

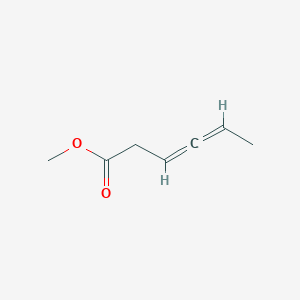
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
